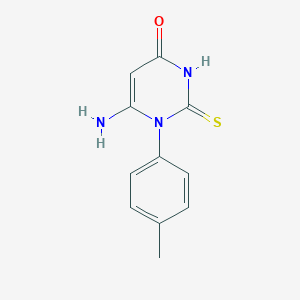

6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

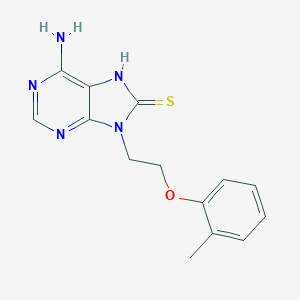

The compound “6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the amino group (-NH2) and the sulfanylidenepyrimidin group (-S=C-) could confer unique properties to this compound.

Synthesis Analysis

The synthesis of such a compound would likely involve reactions that build the pyrimidine ring, introduce the amino group, and form the sulfanylidenepyrimidin group. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would have a pyrimidine core, with an amino group attached at the 6th position, and a sulfanylidenepyrimidin group attached at the 2nd position. The 1st position of the pyrimidine ring is substituted with a 4-methylphenyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Synthesis of Pyrimidine Derivatives : A notable application of 6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one derivatives involves their synthesis for exploring their antiviral, fungicidal, and cytotoxic activities. For instance, Holý et al. (2002) explored the antiviral activity of pyrimidine derivatives, highlighting their potential against various viruses including herpes and retroviruses (Holý et al., 2002). Similarly, Erkin et al. (2016) investigated aryl ethers of pyrimidine derivatives for their fungicidal activity, suggesting a pathway for the synthesis of these compounds (Erkin et al., 2016).

Crystal Structure and Cytotoxic Activity : Research by Stolarczyk et al. (2018) on the crystal structure of novel thiopyrimidine derivatives provided insights into their molecular structure and evaluated their cytotoxic activity against cancer cell lines, offering a new perspective on the structural and behavioral properties of these derivatives (Stolarczyk et al., 2018).

Biological Activities and Applications

Anticancer Activity : The synthesis of new complexes of 6-amino-4-hydroxy-2-thiopyrimidine and their characterization revealed significant anticancer activity, particularly against the human breast cancer MDA-MB231 cell line, showcasing the therapeutic potential of these compounds (Elsayed et al., 2012).

Mécanisme D'action

Target of Action

The primary targets of 6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one are currently unknown . This compound is a derivative of pyrimidine, a class of compounds known for their wide range of biological and pharmacological activities

Mode of Action

It’s known that pyrimidine derivatives can interact with various biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to changes in the function of the target molecules, affecting cellular processes.

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a variety of biochemical pathways, including nucleotide synthesis and various signaling pathways . The downstream effects of these pathways can vary widely, depending on the specific targets and the cellular context.

Result of Action

The effects would depend on the specific targets of the compound and the biochemical pathways it affects. Pyrimidine derivatives are known to have a wide range of biological effects, including antimicrobial, antitumor, and anti-inflammatory activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors can include the pH and temperature of the environment, the presence of other molecules, and the specific cellular context

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7-2-4-8(5-3-7)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXXIEDYUAGZKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=O)NC2=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356300 |

Source

|

| Record name | AR-434/42595448 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180028-90-4 |

Source

|

| Record name | AR-434/42595448 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({6-amino-9-[2-(4-ethoxyphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)acetic acid](/img/structure/B493839.png)

![2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B493840.png)

![1-[2-(4-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B493842.png)

![2-[2-(sec-butylsulfanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B493843.png)

![1-[2-(4-chlorophenoxy)ethyl]-2-(ethylsulfonyl)-1H-benzimidazole](/img/structure/B493845.png)

![1-[2-(4-Methoxy-phenoxy)-ethyl]-2-phenylmethanesulfonyl-1H-benzoimidazole](/img/structure/B493846.png)

![3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B493852.png)

![1-(4-{2-[(6-amino-9-benzyl-9H-purin-8-yl)sulfanyl]ethoxy}phenyl)ethanone](/img/structure/B493853.png)

![2-[(6-amino-9-benzyl-9H-purin-8-yl)sulfanyl]ethanol](/img/structure/B493855.png)

![2-Chlorobenzyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide](/img/structure/B493856.png)

![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B493860.png)

![[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid](/img/structure/B493864.png)